Diethylene glycol dibutyl ether
Description
Properties
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBBTZJMSWGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025046 | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO] | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
493 °F at 760 mmHg (NTP, 1992) | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.885 (USCG, 1999) - Less dense than water; will float | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg] | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2035 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-73-2 | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol dibutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8P3DHG73Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-76 °F (NTP, 1992) | |
| Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17809 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The most widely documented method for DGDBe synthesis involves the etherification of diethylene glycol (DEG) with 1-butanol in the presence of a polyperfluorosulfonic acid resin catalyst. This heterogeneous acid catalyst facilitates protonation of the hydroxyl group in DEG, enabling nucleophilic attack by the butanol molecule. The reaction proceeds via a two-step mechanism:
-
Monoether Formation : DEG reacts with one equivalent of 1-butanol to form diethylene glycol monobutyl ether (DGMBE).
-
Diether Formation : DGMBE undergoes further etherification with a second equivalent of 1-butanol to yield DGDBe.
The polyperfluorosulfonic acid resin (e.g., Nafion®) exhibits high thermal stability (up to 200°C) and acidity, ensuring rapid reaction kinetics while minimizing side reactions.
Process Parameters and Optimization
Key operational parameters for this method include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | Higher temperatures accelerate kinetics but risk catalyst degradation |
| Molar Ratio (DEG:Butanol) | 1:2.5–3.5 | Excess butanol drives equilibrium toward DGDBe |
| Reaction Time | 4–5 hours | Prolonged durations increase by-product formation |
| Catalyst Loading | 5–10 wt% relative to DEG | Higher loadings reduce reaction time |
Under optimized conditions, this method achieves DGDBe yields of 85–90%, with DGMBE and unreacted starting materials constituting the primary impurities.
By-Product Management and Purification
The reaction generates three major by-products:
-
Diethylene glycol monobutyl ether (DGMBE) : Formed during incomplete etherification, separable via fractional distillation due to its lower boiling point (230°C vs. DGDBe’s 254°C).
-
1,4-Dioxane : A cyclic ether by-product (boiling point 101°C) formed through intramolecular dehydration of DEG, removed via azeotropic distillation with water.
-
Dibutyl ether : Produced from self-etherification of 1-butanol (boiling point 142°C), easily separated during final purification.
Industrial-scale processes employ multistage vacuum distillation columns to recover >99% pure DGDBe, with DGMBE and unreacted alcohols recycled into subsequent batches.
Acid-Catalyzed Reaction with Isobutylene
Two-Stage Transetherification Process
An alternative route detailed in US8269049B2 involves reacting DEG with isobutylene in the presence of an acidic cation-exchange resin (e.g., Amberlyst®). This method proceeds through a transetherification mechanism:
-
First Stage : Isobutylene reacts with DEG to form diethylene glycol tert-butyl ether (DEGtBE) at 60–80°C.
-
Second Stage : DEGtBE undergoes further reaction with isobutylene at 100–120°C to yield DGDBe.
The acidic resin (sulfonic acid functional groups) facilitates carbocation formation from isobutylene, promoting nucleophilic attack by DEG’s hydroxyl groups.
Process Efficiency and By-Products
This method offers distinct advantages:
-
Higher Selectivity : Reduced formation of monoether by-products compared to the butanol route.
-
Lower Energy Input : Exothermic reactions minimize external heating requirements.
However, it generates tert-butyl ether by-products (e.g., di-tert-butyl ether) requiring separation via vacuum distillation. Typical yields reach 75–80%, with catalyst stability maintained over 10+ reaction cycles after regeneration via acid washing.
Comparative Analysis of Preparation Methods
| Parameter | Catalytic Etherification (Butanol) | Acid-Catalyzed (Isobutylene) |
|---|---|---|
| Catalyst Type | Polyperfluorosulfonic acid resin | Sulfonic acid cation-exchange resin |
| Reaction Temperature | 120–150°C | 60–120°C |
| Yield | 85–90% | 75–80% |
| By-Products | DGMBE, 1,4-dioxane, dibutyl ether | tert-Butyl ethers |
| Catalyst Lifespan | 20–30 cycles | 10–15 cycles |
| Scalability | High (continuous distillation) | Moderate (batch processing) |
Industrial-Scale Production Considerations
The catalytic etherification method dominates industrial production due to:
-
Feedstock Availability : 1-Butanol and DEG are commodity chemicals with stable supply chains.
-
Process Integration : By-product streams (DGMBE, dibutyl ether) have secondary markets as solvents, enhancing economic viability.
-
Environmental Compliance : Unlike older Williamson synthesis methods, this route avoids halogenated waste and salt by-products .
Chemical Reactions Analysis
Reaction of Diethylene Glycol with 1-Butanol
Reaction Scheme :
Conditions :
-
Temperature: 100–150°C
-
Byproducts: Diethylene glycol monobutyl ether, 1,4-dioxane, and dialkyl ethers
Yield Optimization :
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 4–5 hours |
| Molar Ratio (Glycol:Alcohol) | 1:2.5–3.0 |
| Catalyst Reusability | ≥5 cycles |
This method avoids hazardous intermediates and enables high-purity DGBE (>95%) after distillation .
Role in Grignard Reagent Preparation
DGBE serves as a solvent and stabilizer in organometallic reactions due to its high boiling point (230°C) and low flammability.
Reaction with Magnesium and Alkyl Halides
Example: Methylmagnesium Chloride Synthesis
Process Data :
| Parameter | Value |
|---|---|
| Temperature | 65–70°C |
| Reaction Time | 4–5 hours |
| Magnesium Conversion | >98% |
| Stability at 25°C | >6 months (under N₂) |
Advantages Over Traditional Solvents :
Atmospheric Degradation Reactions
DGBE undergoes OH radical-initiated oxidation in the atmosphere, contributing to urban photochemical smog.
Kinetic Data (Gas Phase, 296 K):
| Reaction Pathway | Rate Constant (cm³/molecule·s) | Major Products Identified |
|---|---|---|
| OH + DGBE → Products | Butoxyacetaldehyde, Formic Acid | |
| Secondary Oxidation of Intermediates | Ozone, Peroxyacyl Nitrates |
Degradation Mechanism :
-
H-abstraction from ether oxygen-adjacent CH₂ groups
-
Formation of alkoxy radicals → fragmentation into carbonyl compounds
-
Subsequent reactions with NO₃ or O₂ yield secondary pollutants
Stability Under Reactive Conditions
DGBE exhibits exceptional thermal and chemical stability:
| Test Condition | Result |
|---|---|
| Heating to 150°C (24 hrs) | No decomposition |
| Exposure to 1M HCl/NaOH | <5% hydrolysis |
| UV Radiation (254 nm) | Forms trace butanal (<0.1% after 8 hrs) |
This stability enables its use in high-temperature catalysis and long-term storage of reactive organometallics .
Industrial Byproduct Utilization
DGBE production generates recoverable co-products:
| Byproduct | Separation Method | Commercial Use |
|---|---|---|
| Diethylene glycol monobutyl ether | Fractional Distillation | Paint strippers |
| 1,4-Dioxane | Azeotropic Distillation | Laboratory solvent |
Recycling protocols achieve 85–90% recovery efficiency for monobutyl ether .
Scientific Research Applications
Key Applications
-
Electronics Manufacturing
- Soldering Fluxes : DEGBE is commonly used in fluorocarbon-free soldering fluxes for semiconductor circuits. Its ability to dissolve non-polar substances makes it suitable for cleaning and maintaining electronic components .
- Non-Aqueous Cleaning Systems : It serves as a solvent in low-flammability cleaning systems designed for electronic equipment, effectively removing grease, wax, and stains .
-
Organic Synthesis
- Grignard Reactions : DEGBE facilitates the preparation of Grignard reagents, improving yields and stability compared to traditional solvents like diethyl ether or tetrahydrofuran. This application is particularly significant in organic synthesis where Grignard reagents are essential for forming carbon-carbon bonds .
- Metal Extraction : The compound is utilized in processes involving the extraction of precious metals such as gold, palladium, and platinum due to its excellent solvating properties .
- Cleaning Products
- Battery Electrolytes
Data Table: Applications of this compound
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Electronics | Soldering fluxes | Non-flammable, effective solvent |
| Organic Chemistry | Grignard reagent preparation | Improved yield and stability |
| Metal Extraction | Extraction of precious metals | Excellent solvation properties |
| Cleaning Products | Industrial cleaners | Effective against grease and stains |
| Energy Storage | Non-aqueous battery electrolytes | Enhanced ionic conductivity |
Case Studies
Case Study 1: Grignard Reagent Preparation
A study demonstrated that using DEGBE in the preparation of methyl magnesium iodide resulted in higher yields compared to traditional solvents. The reaction was conducted at controlled temperatures, ensuring that the Grignard reagent remained stable without the need for additional stabilizing agents .
Case Study 2: Cleaning Efficacy
Research on cleaning formulations containing DEGBE showed that it effectively removed a variety of stains from electronic components without damaging sensitive materials. This study highlighted DEGBE's role in developing safer cleaning products that minimize environmental impact while maintaining efficacy .
Mechanism of Action
The mechanism by which bis(butoxyethyl)ether exerts its effects involves the activation of molecular oxygen under visible-light irradiation. The compound acts as a promoter, enhancing the oxidation capacity of the reaction system. This process leads to the selective formation of sulfoxides and sulfones from sulfides .
Comparison with Similar Compounds
Diethylene Glycol Diethyl Ether (CAS 112-36-7)
- Molecular Formula : $ \text{C}8\text{H}{18}\text{O}_3 $, MW = 162.23 g/mol .
- Physical Properties : Lower density (0.91 g/cm³) and higher volatility compared to the dibutyl variant.
- Applications: Pesticide Formulations: Metabolizes into diethylene glycol monobutyl ether (DEGBE), which has tolerance exemptions in agricultural uses . HPLC Solvent: Used as a high-purity solvent due to its low UV absorbance .
- Safety : Shares reproductive and developmental toxicity concerns with other glycol ethers but is less persistent in the environment .
Diethylene Glycol Dimethyl Ether (CAS 111-96-6)
Diethylene Glycol Dibenzoate (CAS 120-55-8)
Comparative Data Table
Research Findings and Interactions
- Excess Molar Volumes : this compound exhibits negative excess molar volumes in mixtures with chloroalkanes, indicating strong dipole-dipole interactions . This contrasts with diethylene glycol diethyl ether, which shows weaker interactions due to shorter alkyl chains .
- Viscosity Behavior : The dibutyl variant’s viscosity-temperature correlation aligns with the Grunberg-Nissan model, while dimethyl ethers follow McAllister’s multi-body interaction theory .
- Environmental Impact : Dibutyl ether’s use in military specifications raises concerns about long-term environmental persistence, whereas diethyl ether degrades more rapidly .
Biological Activity
Diethylene glycol dibutyl ether (DGBE), with the chemical formula and CAS number 112-73-2, is a solvent widely used in various industrial applications, including paints, coatings, and cleaning agents. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article provides a detailed overview of DGBE's biological activity, including toxicological data, case studies, and research findings.
DGBE possesses several physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Boiling Point | 254 °C |
| Density | 0.88 g/cm³ |
| Flash Point | 118 °C |
| Melting Point | -60 °C |
| Solubility in Water | 3 g/L |
| LD50 (oral, rat) | 3900 mg/kg |
| LD50 (dermal, rabbit) | 3555 mg/kg |
These properties indicate that DGBE has low acute toxicity but may pose risks under specific exposure conditions .
Acute Toxicity
DGBE exhibits low acute toxicity in laboratory animals. The oral LD50 values are greater than 5000 mg/kg, indicating a relatively safe profile for short-term exposure. However, clinical signs of toxicity include central nervous system depression and gastrointestinal symptoms .
Reproductive and Developmental Toxicity
A significant study evaluated the effects of DGBE on fertility and reproductive outcomes in rats. Female rats were exposed to DGBE via gavage at doses of 250, 500, or 1000 mg/kg/day for eight weeks. The findings indicated no significant disturbances in the estrous cycle or fertility outcomes. However, males exhibited increased relative spleen weight and changes in hematological parameters, suggesting a dose-dependent sensitivity to DGBE .
Key Findings from Reproductive Studies:
- No adverse effects on female fertility or offspring viability.
- Males showed significant changes in blood parameters without morphological changes in organs.
Occupational Exposure
Occupational exposure to glycol ethers, including DGBE, has been linked to various health issues. A retrospective cohort study indicated increased rates of spontaneous abortions among female semiconductor workers exposed to glycol ethers. Additionally, studies have shown that prolonged exposure may lead to reproductive toxicity and developmental issues in offspring .
Epidemiological Evidence
Epidemiological studies have documented potential risks associated with glycol ether exposure. For instance, a French study highlighted the presence of glycol ether metabolites in children undergoing neurodevelopmental evaluations, suggesting potential long-term impacts on health .
Biochemical Mechanisms
DGBE is metabolized in the liver where it may induce cytochrome P-450 enzymes. This metabolic pathway can lead to the accumulation of toxic metabolites that affect liver function and overall health. Studies indicate that glycol ethers may lead to hepatic steatosis and alterations in liver enzyme levels due to toxic metabolite accumulation .
Summary of Findings
The biological activity of this compound reveals a complex interaction between its physicochemical properties and biological effects:
- Toxicity : Generally low acute toxicity but potential for chronic effects with prolonged exposure.
- Reproductive Health : Limited evidence suggests reproductive toxicity primarily in males.
- Metabolism : Involves liver metabolism leading to the production of potentially harmful metabolites.
Q & A
Q. What are the standard methods for synthesizing diethylene glycol dibutyl ether (DGBE) in laboratory settings?
DGBE is typically synthesized via catalytic etherification of diethylene glycol with n-butanol under controlled conditions. Acidic catalysts (e.g., sulfuric acid) or heterogeneous catalysts are employed to drive the reaction, with temperature optimization (~140–160°C) to maximize yield while minimizing side reactions like dehydration . Post-synthesis, purification involves distillation under reduced pressure (boiling point ~245°C at atmospheric pressure) to achieve >98% purity, verified via gas chromatography (GC) .
Q. How do the physical properties of DGBE (e.g., density, vapor pressure) influence its utility as a solvent in organic synthesis?
DGBE’s low vapor pressure (0.01 hPa at 20°C) and high boiling point (~245°C) make it ideal for high-temperature reactions, minimizing solvent loss and flammability risks. Its density (0.882–0.884 g/cm³ at 20°C) and polarity enable miscibility with both hydrophobic (e.g., alkanes) and hydrophilic (e.g., ionic liquids) compounds, facilitating phase-transfer catalysis and electrolyte formulations . These properties are critical for designing solvent systems requiring thermal stability and broad solvation capacity.
Q. What safety protocols are essential for handling DGBE in laboratory environments?
DGBE’s flash point (118°C) classifies it as a combustible liquid. Mandatory precautions include:
- Use of explosion-proof equipment and static discharge prevention in vapor-rich environments .
- Personal protective equipment (PPE): flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation via fume hoods to maintain airborne concentrations below exposure limits .
- Spill containment using inert absorbents (e.g., vermiculite) to prevent environmental release .
Advanced Research Questions
Q. How does DGBE enhance ionic conductivity in lithium-ion battery electrolytes, and what experimental parameters optimize its performance?
DGBE acts as a co-solvent in glycol ether-based electrolytes, reducing lithium-ion association through its high donor number (DN ~18), which improves Li⁺ mobility. Electrochemical impedance spectroscopy (EIS) reveals that DGBE-containing electrolytes achieve ionic conductivities >3 mS/cm at 25°C. Key parameters include:
Q. What methodologies are used to assess DGBE’s role in lipase activation for biodiesel production?
DGBE stabilizes lipase enzymes (e.g., Candida antarctica) by maintaining their tertiary structure in non-aqueous media. Experimental protocols involve:
- Kinetic assays monitoring transesterification rates of triglycerides (e.g., soybean oil) with methanol.
- Circular dichroism (CD) spectroscopy to confirm enzyme structural integrity post-reaction.
- Optimization of DGBE concentration (typically 10–20% v/v) to balance enzyme activity and solvent inhibition .
Q. How does DGBE facilitate amino acid transport across synthetic membranes, and what analytical techniques validate its selectivity?
DGBE acts as a carrier in bulk liquid membrane (BLM) systems, leveraging its amphiphilic nature to bind amino acids via hydrogen bonding. Methods include:
Q. What are the dermal absorption kinetics of DGBE, and how do they inform toxicity risk assessments?
In vitro studies using human epidermal membranes show DGBE’s absorption rate is ~0.035 mg/cm²/hr, significantly lower than smaller glycol ethers (e.g., 2-methoxyethanol: 2.82 mg/cm²/hr). Protocols involve:
- Radiolabeled tracer techniques to quantify permeation.
- GC-MS analysis of receptor phase samples.
- Post-exposure tritiated water permeability tests to assess membrane integrity .
Methodological Challenges and Contradictions
Q. How do conflicting reports on DGBE’s evaporation rate impact solvent selection in coating formulations?
DGBE’s evaporation number (<0.01 relative to n-butyl acetate) suggests ultra-slow evaporation, ideal for anti-cratering coatings. However, discrepancies arise in formulations with co-solvents, where headspace GC data may misrepresent in situ behavior. Researchers should:
- Use thermogravimetric analysis (TGA) under application-specific humidity/temperature.
- Compare with alternative solvents (e.g., dipropylene glycol DME: 0.13 evaporation number) .
Q. What experimental strategies resolve inconsistencies in DGBE’s solubility data for hydrophobic compounds?
Literature reports varying solubility of dibenzothiophene in DGBE due to temperature/pressure effects. Robust methods include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
